molecular formula C11H16O4 B116950 [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol CAS No. 144328-45-0

[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol

Cat. No. B116950
M. Wt: 212.24 g/mol
InChI Key: ZURQUJFMOXRHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol, also known as EMM, is a chemical compound with the molecular formula C12H18O4. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. EMM has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery and development. In

Mechanism Of Action

The exact mechanism of action of [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol is not fully understood. However, it has been proposed that [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, angiogenesis, and tumor growth. [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.

Biochemical And Physiological Effects

[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol has been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol in lab experiments is its low toxicity. [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol has been found to have a low toxicity profile and is well-tolerated by cells and animals. Additionally, [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of using [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol to cells or animals in certain experimental settings.

Future Directions

There are several future directions for research on [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol. One area of interest is the development of [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol and its effects on various cellular pathways. Another area of interest is the development of more efficient synthesis methods for [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol and its derivatives. Finally, more studies are needed to investigate the potential side effects of [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol and its long-term safety profile.

Synthesis Methods

[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol is synthesized by the reaction of 3-ethoxy-5-hydroxybenzaldehyde with sodium methoxide in methanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization. The yield of [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol is typically around 70%.

Scientific Research Applications

[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol has been found to have potential applications in the field of drug discovery and development. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, [3-Ethoxy-5-(methoxymethoxy)phenyl]methanol has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

144328-45-0

Product Name

[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

[3-ethoxy-5-(methoxymethoxy)phenyl]methanol

InChI

InChI=1S/C11H16O4/c1-3-14-10-4-9(7-12)5-11(6-10)15-8-13-2/h4-6,12H,3,7-8H2,1-2H3

InChI Key

ZURQUJFMOXRHOO-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1)CO)OCOC

Canonical SMILES

CCOC1=CC(=CC(=C1)CO)OCOC

synonyms

Benzenemethanol, 3-ethoxy-5-(methoxymethoxy)- (9CI)

Origin of Product

United States

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